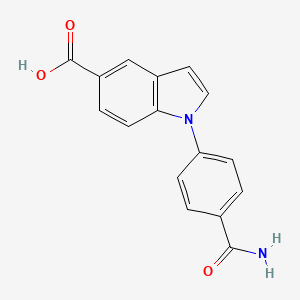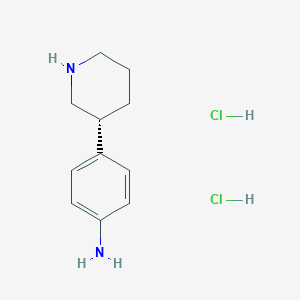
(R)-4-(Piperidin-3-yl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(Piperidin-3-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of aniline and piperidine, and it is commonly used in scientific research for its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Piperidin-3-yl)aniline dihydrochloride typically involves the reaction of 4-nitroaniline with ®-3-piperidinol under specific conditions. The nitro group is reduced to an amine, and the resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of ®-4-(Piperidin-3-yl)aniline dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(Piperidin-3-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, N-oxides, and reduced amine compounds .
Applications De Recherche Scientifique
®-4-(Piperidin-3-yl)aniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-4-(Piperidin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving receptor binding and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(Piperidin-3-yl)isoindoline-1,3-dione
- ®-2-(Piperidin-3-yl)methanol hydrochloride
Comparison
Compared to similar compounds, ®-4-(Piperidin-3-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research applications .
Propriétés
Formule moléculaire |
C11H18Cl2N2 |
|---|---|
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
4-[(3R)-piperidin-3-yl]aniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;;/h3-6,10,13H,1-2,7-8,12H2;2*1H/t10-;;/m0../s1 |
Clé InChI |
LHBXDRDCMOQPJV-XRIOVQLTSA-N |
SMILES isomérique |
C1C[C@@H](CNC1)C2=CC=C(C=C2)N.Cl.Cl |
SMILES canonique |
C1CC(CNC1)C2=CC=C(C=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)
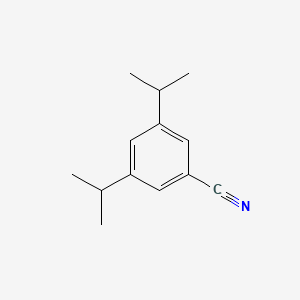
![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
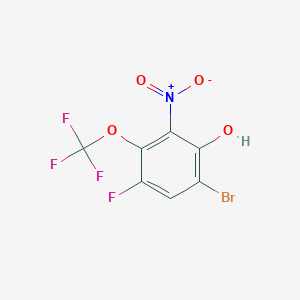
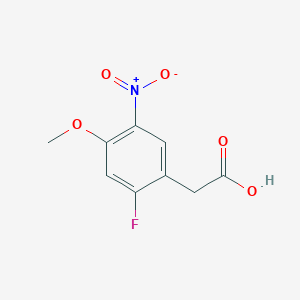
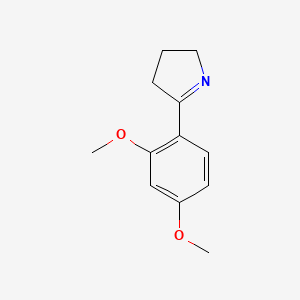
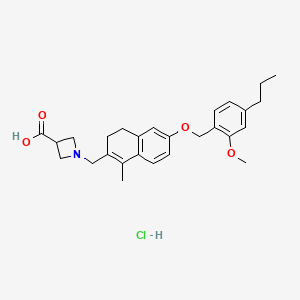
![Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide](/img/structure/B12847163.png)


